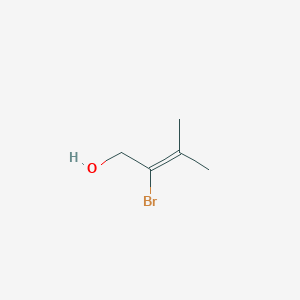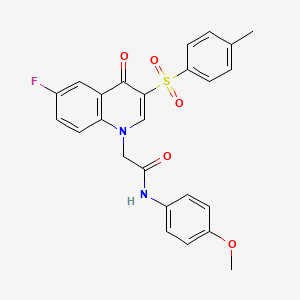
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, also known as FOA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. FOA belongs to the quinoline family of compounds and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties.
科学的研究の応用
Synthesis and Antitumor Properties
- Antitumor Agents: Quinoline derivatives, including those related to the specified compound, have been explored for their potent antitumor properties. A study by Chou et al. (2010) discusses the design, synthesis, and evaluation of new quinolinone derivatives as potent antitumor agents, indicating the potential for clinical application due to their significant inhibitory activity against various tumor cell lines (Chou et al., 2010).
Structural Aspects and Properties
- Crystal Structures and Fluorescence: Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, showing that these compounds form crystalline salts and complexes with enhanced fluorescence properties, suggesting their use in material science and possibly as fluorescent markers (Karmakar et al., 2007).
Fluorescent Labeling Reagents
- Novel Fluorophores: Hirano et al. (2004) discovered a novel fluorophore, 6-methoxy-4-quinolone, with strong fluorescence across a wide pH range, indicating its usefulness for biomedical analysis, potentially including compounds with similar structures (Hirano et al., 2004).
Antimicrobial Study
- Antimicrobial Properties: Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating antimicrobial activities. This research highlights the broader antimicrobial potential of fluoroquinolone derivatives, including compounds structurally related to the specified chemical (Patel & Patel, 2010).
特性
IUPAC Name |
2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-16-3-10-20(11-4-16)34(31,32)23-14-28(22-12-5-17(26)13-21(22)25(23)30)15-24(29)27-18-6-8-19(33-2)9-7-18/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOHNUGZKMBZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

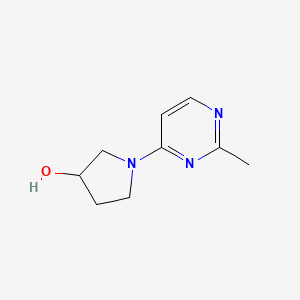
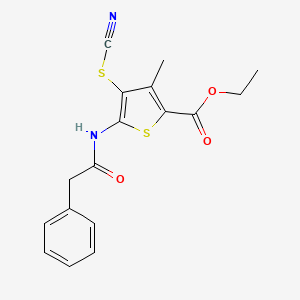
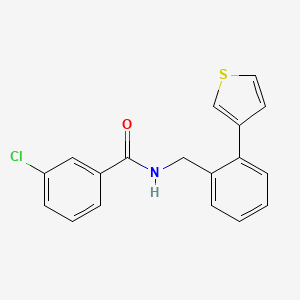
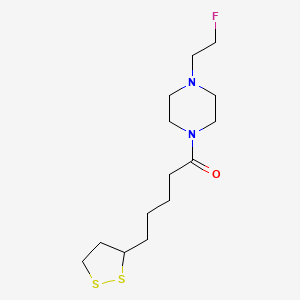
![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)
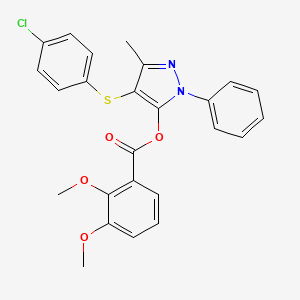
![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2686998.png)
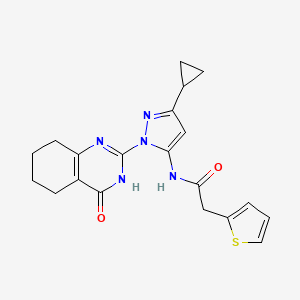
![1-(7-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2687001.png)
![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B2687003.png)
![N-[1-(Cyclopropylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2687004.png)
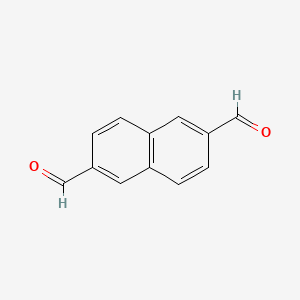
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2687007.png)
